Dendrobane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Isolation, Identification, and Bioactivity of Dendrobium nobile Lindl. Alkaloids

Introduction to Dendrobium nobile Lindl. Alkaloids

Dendrobium nobile Lindl., a prized medicinal orchid in traditional Chinese medicine, has been used for over two millennia for its extensive therapeutic properties. Among its diverse bioactive compounds—including polysaccharides, bibenzyls, phenanthrenes, and flavonoids—alkaloids represent the most significant class of bioactive constituents with demonstrated pharmacological efficacy. These alkaloids are primarily distributed in the parenchyma and vascular bundle of the stem, as revealed through mass spectrometry imaging studies. The Chinese Pharmacopoeia (2020 edition) has established dendrobine as the benchmark compound for quality control, specifying a minimum content requirement of 0.4% for medicinal-quality D. nobile. [1] [2]

Research has identified 68 alkaloids across various Dendrobium species, with D. nobile containing the highest concentration and diversity among the pharmacopeial species. These alkaloids are broadly categorized into several structural classes: sesquiterpenoid alkaloids (including the dendrobine-type), indolizidine alkaloids, pyrrolidine alkaloids, phthalide alkaloids, and imidazole alkaloids. The structural complexity and diversity of these compounds present both challenges and opportunities for isolation and identification workflows. Recent advances in analytical technologies have significantly enhanced our capability to characterize these compounds, revealing new structural variants and deepening our understanding of their structure-activity relationships. [2]

Alkaloid Profiles in Dendrobium nobile

Structural Diversity and Key Alkaloids

Table 1: Major Alkaloid Classes Identified in Dendrobium nobile

| Alkaloid Class | Representative Compounds | Key Structural Features | Relative Abundance |

|---|---|---|---|

| Sesquiterpenoid Alkaloids | Dendrobine, Nobilonine, Dendroxine | Picrotoxane skeleton, Oxygen bridge | High (Primary medicinal components) |

| Imidazole Alkaloids | Anosmine | Imidazolium ring system | Low (Polar extracts) |

| Pyrrolidine Alkaloids | Shihunine | Pyrrolidine ring, Nitrogen heterocycle | Medium |

| Indolizidine Alkaloids | Dendrocrepine | Fused bicyclic structure | Low |

| Amino Alkaloids | Mubironine C | Amino group attached to carbon skeleton | Variable |

The sesquiterpenoid alkaloids, particularly those with a picrotoxane skeleton like dendrobine, constitute the most abundant and biologically significant group. Dendrobine-type alkaloids are characterized by a tetracyclic structure with an oxygen bridge and specific stereochemical features that are critical for their bioactivity. These compounds are primarily concentrated in the stem tissue, with spatial distribution analysis showing higher abundance in the vascular bundle and epidermis. Beyond the well-characterized dendrobine, recent studies have identified additional structural variants including dendrobine N-oxide, 6-hydroxydendrobine, and nobilomethylene,

expanding the known chemical diversity of this alkaloid class. [1] [2]

The polar alkaloid fraction of D. nobile contains unique structural classes, including the imidazolium-type alkaloid anosmine and pyrrolidine alkaloid shihunine. These compounds, while present in lower concentrations, contribute to the overall pharmacological profile and represent important targets for complete metabolomic characterization. Their higher water solubility may also influence bioavailability and therapeutic applications when D. nobile is prepared using traditional water-based extraction methods. [3]

Extraction Methodologies

Sample Preparation and Pre-treatment

Proper sample preparation is critical for efficient alkaloid extraction and accurate analytical results. The following standardized pre-treatment protocol is recommended:

- Plant material processing: Fresh or dried D. nobile stems should be lyophilized and ground to a fine powder (60-80 mesh) to maximize surface area for solvent penetration. The drying temperature must be controlled below 60°C to prevent thermal degradation of alkaloids.

- Defatting procedure: The powdered plant material (10g) undergoes sequential extraction with 200mL petroleum ether (60-90°C) for 2 hours to remove non-polar interferents such as lipids, chlorophyll, and waxes.

- Oligosaccharide removal: The defatted material is subsequently treated with 200mL 80% ethanol for 2 hours to eliminate oligosaccharides, proteins, and other alcohol-soluble impurities that could co-extract with alkaloids.

- Sample preservation: Processed samples should be stored in airtight containers with desiccant at -20°C to prevent degradation before extraction. [4]

Extraction Techniques

Table 2: Comparison of Alkaloid Extraction Methods for Dendrobium nobile

| Extraction Method | Solvent System | Conditions | Relative Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Ultrasonic-Assisted Extraction (UAE) | Methanol, Ethanol (70-95%) | 40-60°C, 30-60 min, 150-200W | High | Rapid extraction, High efficiency, Moderate temperature | Potential degradation with prolonged sonication |

| Solid-Phase Extraction (SPE) | MCX cartridges (mixed-mode cation exchange) | After methanolic extraction, acidified sample loading | High purity | Effective purification, Reduced matrix effects, Concentration of analytes | Additional step, Higher cost |

| Maceration | Methanol, Ethanol | Room temperature, 24-48 hours with agitation | Medium | Simple equipment, No thermal degradation | Lengthy process, Lower efficiency |

| Reflux Extraction | Methanol, Chloroform-Methanol mixtures | 60-70°C, 2-4 hours | High | Efficient for thermostable compounds | Thermal degradation risk, Energy intensive |

Ultrasonic-assisted extraction (UAE) with methanol has demonstrated superior extraction efficiency for D. nobile alkaloids, achieving near-complete extraction of both polar and non-polar alkaloid fractions. The optimized protocol involves: powdered plant material (2g) extracted with 100mL methanol using an ultrasonic bath at room temperature for 30 minutes, repeated three times. The combined extracts are then centrifuged at 6,000× g for 10 minutes, and the supernatant is concentrated under reduced pressure at 40°C. [5]

For targeted alkaloid analysis, solid-phase extraction (SPE) using MCX cartridges (mixed-mode cation exchange) provides excellent purification and concentration of alkaloids. The protocol involves: dissolving the crude extract in 5mL dilute sulfuric acid, filtering through a 0.22μm membrane, loading onto pre-conditioned MCX cartridges (60mg, 3mL), washing with 2% formic acid, and eluting with methanolic ammonia (5%). This method effectively removes interfering compounds and is particularly valuable when preparing samples for LC-MS analysis. [5]

Identification and Characterization Protocols

Chromatographic Separation and MS Analysis

Advanced chromatographic separation coupled with high-resolution mass spectrometry provides the foundation for comprehensive alkaloid profiling in D. nobile:

UPLC-QTOF-MS Parameters:

- Column: ACQUITY UPLC BEH C18 (2.1×50mm, 1.7μm) or Waters Atlantis T3 (150×4.6mm, 3μm)

- Mobile Phase: (A) Acetonitrile with 0.1% formic acid; (B) Water with 0.1% formic acid

- Gradient Program: 0-2min (0% A), 2-12min (0-15% A), 12-22min (15-35% A), 22-32min (35-80% A), 32-37min (80-0% A)

- Flow Rate: 1.2mL/min (with split to 0.3mL/min for MS interface)

- Column Temperature: 25°C

- Injection Volume: 2-5μL [5] [1]

Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+)

- Sheath Gas: 25 arb

- Auxiliary Gas: 3 arb

- Spray Voltage: 4kV

- Capillary Temperature: 320°C

- Mass Range: 100-1000 m/z

- Resolution: 30,000 FWHM for MS, 15,000 FWHM for MS/MS [5]

The LTQ-Orbitrap mass spectrometer has proven particularly effective for alkaloid identification, enabling accurate mass measurement (with mass accuracy <5ppm) and multistage fragmentation (MS² and MS³) for structural elucidation. Data-dependent acquisition methods should be employed to automatically select the most abundant ions for fragmentation, with dynamic exclusion enabled to ensure comprehensive coverage of minor components. [5]

Metabolite Identification Workflow

The identification of alkaloids follows a systematic workflow:

- Database matching: Initially, accurate mass measurements are matched against specialized natural product databases (METLIN, Dictionary of Natural Products) with a mass tolerance of ≤5ppm.

- Fragmentation analysis: Characteristic fragmentation pathways are analyzed using software such as Mass Frontier v6.0 to propose plausible structural hypotheses.

- Spatial distribution: Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) provides in-situ localization of alkaloids within stem tissues, with 2-mercaptobenzothiazole (2-MBT) matrix providing optimal sensitivity for alkaloid detection. [1]

Figure 1: Comprehensive workflow for alkaloid identification in Dendrobium nobile

Bioactivity and Mechanism of Action

Documented Pharmacological Activities

Dendrobium nobile alkaloids (DNLA) demonstrate diverse pharmacological effects with potential therapeutic applications:

- Neuroprotective Effects: DNLA protects against H₂O₂-induced neuronal injury in N2A cells by suppressing JAK-STATs pathway activation, reducing intracellular Ca²⁺ up-regulation, ROS production, and mitochondrial depolarization. Treatment with DNLA (35ng/mL) significantly attenuated decreases in cell viability, release of LDH, and apoptosis after H₂O₂-induced neuronal injury. [6]

- Hepatoprotective Properties: DNLA-mediated protection against CCl₄-induced liver mitochondrial oxidative damage is dependent on activation of the Nrf2 signaling pathway. DNLA reduced CCl₄-induced mitochondrial oxidative stress as evidenced by decreased mitochondrial H₂O₂ content and MDA production, and increased GSH level and Mn-SOD activity. [7]

- Lipid Metabolism Regulation: DNLA improves lipid metabolism in HepG2 cells by increasing LDL uptake through regulation of the LXRα/IDOL/LDLR pathway and inhibition of PCSK9 expression. DNLA intervention reversed LPS-induced reduction in LDL uptake and decreased expression of IDOL and LXRα. [8]

- Anti-inflammatory Activity: DNLA significantly downregulates expressions of IL-1β, TNF-α, and IL-6 in H₂O₂-induced N2A cells, demonstrating potent anti-inflammatory effects. [6]

- Anticancer Potential: Dendrobine has shown antitumor activity against non-small cell lung cancer cells by targeting JNK stress signaling to sensitize chemotoxicity of cisplatin both in vitro and in vivo. [2]

Key Signaling Pathways

The Nrf2 pathway activation represents a fundamental mechanism through which DNLA exerts antioxidant and hepatoprotective effects. Under oxidative stress, DNLA promotes Nrf2 translocation to the nucleus, where it activates antioxidant response element (ARE)-mediated expression of cytoprotective genes including those encoding Mn-SOD, glutathione peroxidase, and catalase. [7]

Figure 2: Nrf2-mediated antioxidant pathway activated by Dendrobium nobile alkaloids

For lipid metabolism regulation, DNLA modulates the LXRα/IDOL/LDLR pathway in HepG2 cells. DNLA reduces LXRα expression, which subsequently decreases IDOL-mediated LDLR degradation. Concurrently, DNLA inhibits PCSK9 expression, further stabilizing LDLR on hepatocyte surfaces and enhancing LDL cholesterol clearance. This dual mechanism positions DNLA as a potential modulator of cholesterol homeostasis with implications for managing dyslipidemia and preventing atherosclerotic cardiovascular disease. [8]

Biosynthesis and Production Enhancement

Biosynthetic Pathways

The biosynthesis of dendrobine-type alkaloids in D. nobile proceeds through a complex terpenoid pathway that begins with universal precursors from both the mevalonic acid (MVA) and methylerythritol phosphate (MEP) pathways. The current understanding of dendrobine biosynthesis includes:

- Early Stages: Formation of the sesquiterpene backbone through successive condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form farnesyl pyrophosphate (FPP).

- Skeleton Formation: Cyclization of FPP to form the picrotoxane sesquiterpene skeleton, likely mediated by specific terpene synthases.

- Alkaloid Formation: Introduction of nitrogen and subsequent modifications including oxidation, reduction, and methylation steps to form the mature dendrobine structure. [2]

Feeding studies with ¹⁴C-labeled mevalonic acid have confirmed the terpenoid origin of the dendrobine carbon skeleton, with successive intermediates including trans-cis farnesol, germacrane, and cadalane skeletons identified as precursors in the biosynthetic pathway. [2]

Enhanced Production Strategies

Methyl jasmonate (MeJA) elicitation has emerged as a highly effective strategy for enhancing alkaloid production in D. nobile. In temporary immersion bioreactor systems (TIBS), treatment with 10μM MeJA for 20-30 days increased total alkaloid content to 7.41mg/g DW - a 2.32-fold increase compared to non-elicited controls and a 4.69-fold increase over traditional semi-solid systems. This dramatic enhancement demonstrates the responsiveness of the alkaloid biosynthetic machinery to jasmonate signaling. [9]

The temporary immersion bioreactor system (TIBS) itself significantly improves alkaloid production, with optimal immersion frequency identified as 5 minutes every 6 hours. This system achieved biomass production of 349.23g/L fresh weight and 54.48g/L dry weight, with total alkaloid production reaching 174.34mg/L - substantially higher than traditional culture methods. The combination of TIBS with MeJA elicitation (TIBS-MeJA) represents the current state-of-the-art for in vitro alkaloid production, achieving remarkable total alkaloid production levels of 361.24mg/L. [9]

Conclusion and Research Perspectives

The comprehensive profiling of Dendrobium nobile alkaloids has revealed remarkable structural diversity and significant pharmacological potential. Advanced extraction and identification protocols, particularly UPLC-QTOF-MS and MALDI-MSI, have greatly enhanced our ability to characterize these compounds with unprecedented precision. The documented bioactivities - including neuroprotection, hepatoprotection, and lipid metabolism regulation - provide a strong scientific foundation for the traditional uses of D. nobile while suggesting promising directions for therapeutic development.

References

- 1. Metabolic profiling , in-situ spatial distribution, and biosynthetic... [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloids from Dendrobium and their biosynthetic pathway ... [sciencedirect.com]

- 3. Study on the Polar Extracts of Dendrobium nobile, D. officinale... [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in polysaccharides derived from the ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of alkaloids and related intermediates ... [pmc.ncbi.nlm.nih.gov]

- 6. <i> Dendrobium </i> nobile Protects against H<sub>2</sub... Alkaloids [jstage.jst.go.jp]

- 7. Lindl. Dendrobium -mediated protection against... nobile alkaloids [pubmed.ncbi.nlm.nih.gov]

- 8. Dendrobium nobile Lindl. alkaloids improve lipid ... [spandidos-publications.com]

- 9. Improving large-scale biomass and total alkaloid production of... [plantmethods.biomedcentral.com]

biosynthetic pathway of dendrobane alkaloids

The Dendrobine Biosynthetic Pathway

Dendrobine is a sesquiterpene alkaloid, meaning its carbon skeleton (15 carbons) is derived from sesquiterpene precursors. The generally accepted biosynthetic route can be broken down into three major stages [1] [2]:

- Formation of the Sesquiterpene Backbone: The basic 15-carbon framework is built via the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway in plastids [3] [2]. These pathways produce the universal 5-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

- Cyclization to Form the Picrotoxane Skeleton: The sesquiterpene backbone undergoes cyclization to form a picrotoxane-type sesquiterpenoid, which is the direct terpenoid precursor to dendrobine [4].

- Post-modifications to Form the Alkaloid: The picrotoxane skeleton undergoes a series of modifications—including oxidation, amination, and methylation—catalyzed by specific enzymes to form the final dendrobine alkaloid structure [1].

The following diagram maps the core pathway and the key enzymes involved at each step:

Overview of the dendrobine biosynthetic pathway in Dendrobium.

Key Genes and Experimental Evidence

The table below summarizes the core gene families and enzymes involved in dendrobine biosynthesis, along with key experimental findings that validate their function.

| Gene/Enzyme Family | Gene Symbol Examples | Function in Pathway | Experimental Evidence |

|---|---|---|---|

| Upstream Pathway Genes | AACT, HMGR, MVK, PMK, MVD [1] [3] |

Catalyze early steps in the MVA pathway to produce the isoprenoid precursor IPP. | Expression levels of AACT, MVD, and PMK were significantly upregulated in D. nobile after infection with mycorrhizal fungus MF23, correlating with increased dendrobine accumulation [1]. |

| Upstream Pathway Genes | DXS, DXR, MCT, CMK [3] [2] |

Catalyze early steps in the MEP pathway to produce isoprenoid precursors. | Transient expression of DXR, MCT, and CMK in D. catenatum leaves, as part of a multi-gene stack, led to a ~2-fold increase in dendrobine production [2]. |

| Backbone Formation | TPS21 (Terpene Synthase) [1] |

Cyclizes FPP to form the sesquiterpene backbone. | Expression was negatively correlated with dendrobine accumulation in MF23-symbiotic D. nobile [1]. |

| Key Node Enzyme | STR1 (Strictosidine Synthase) [2] |

Catalyzes the condensation of tryptamine and secologanin to form strictosidine, a central intermediate for many alkaloids. | Transient expression of STR1 alone in D. catenatum leaves significantly increased dendrobine content [2]. |

| Post-modification Enzymes | Cytochrome P450 (e.g., CYP94C1) [5] [1] [2] |

Performs oxidation and hydroxylation reactions on the alkaloid intermediate. | Numerous P450s were differentially expressed after MeJA treatment. CYP94C1 was successfully used in metabolic engineering to boost yield [5] [2]. |

| Post-modification Enzymes | Aminotransferase (e.g., BCAT2) [2] |

Transfers an amino group to form the alkaloid. | BCAT2 was identified as a key downstream gene and its overexpression increased dendrobine production [2]. |

| Post-modification Enzymes | Methyltransferase (e.g., METTL23) [2] |

Catalyzes methylation steps. | METTL23 was used in a multi-gene stack, contributing to a significant increase in dendrobine yield [2]. |

| Transcription Factor | MYB61 [2] |

A regulatory transcription factor that controls the expression of pathway genes. | Overexpression of MYB61 in D. catenatum more than doubled dendrobine levels [2]. |

Key Experimental Methodologies

Researchers use a combination of omics technologies and functional genetics to dissect this complex pathway. The table below outlines core methodologies cited in the literature.

| Methodology | Primary Application | Specific Example |

|---|---|---|

| Transcriptome Sequencing (RNA-Seq) | To identify genes that are differentially expressed under conditions that induce dendrobine synthesis. | Comparing gene expression in D. nobile infected with mycorrhizal fungus MF23 vs. control [1], or in D. catenatum treated with Methyl Jasmonate (MeJA) [5]. |

| Metabolic Engineering & Transient Expression | To functionally validate the role of candidate genes by expressing them in host plants and measuring the product. | Transiently expressing a stack of 7 genes (CMK, DXR, MCT, STR1, CYP94C1, BCAT2, METTL23) in D. catenatum leaves, resulting in a 2-fold increase in dendrobine [2]. |

| Metabolite Profiling (LC-MS/MS) | To accurately identify and quantify dendrobine and its intermediates in plant or fungal samples. | Used to confirm increased dendrobine content in engineered D. catenatum [2] and in the endophytic fungus Trichoderma longibrachiatum MD33 after MeJA treatment [5]. |

| Mass Spectrometry Imaging (MALDI-TOF-MSI) | To visualize the spatial distribution of metabolites within plant tissues. | Used to show that alkaloids in D. nobile stems are preferentially localized in the parenchyma and vascular bundle regions [6]. |

Future Research and Application Directions

Current research is paving the way for more efficient production of dendrobine. Two promising directions include:

- Metabolic Pathway Engineering: The successful reconstitution of the pathway in D. catenatum by stacking multiple genes is a major step forward. This synthetic biology approach offers a sustainable alternative to extraction from wild plants [2].

- Utilization of Endophytic Fungi: The discovery that the endophytic fungus Trichoderma longibrachiatum MD33 can produce dendrobine presents a potential platform for fermentation-based production, especially since its yield can be boosted with elicitors like Methyl Jasmonate [5].

References

- 1. Transcriptome Analysis of Genes Involved in Dendrobine ... [nature.com]

- 2. Metabolic Pathway Engineering Improves Dendrobine ... [mdpi.com]

- 3. PHYTON | Free Full-Text | Identification and Molecular... [techscience.com]

- 4. The Chemical Structure and Pharmacological Activity of ... [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome Analysis of Dendrobine Biosynthesis in ... [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic profiling, in-situ spatial distribution, and... [frontiersin.org]

dendrobane NMR spectroscopy and mass spectrometry data

Spectral Data of Dendrobane Alkaloids

The table below consolidates the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for dendrobine and related compounds from the search results.

| Compound Name | Type of Data | Key Data and Observations | Source Organism |

|---|---|---|---|

| Dendrobine | General Info | A sesquiterpene alkaloid isolated from Dendrobium nobile Lindl. guided by a yeast replicative lifespan assay. [1] | Dendrobium nobile Lindl. [1] |

| ¹H NMR | Solvent: CDCl₃. Spectra were obtained on a Bruker AV III-500 spectrometer. [1] | ||

| HR ESI-TOF-MS | Data were obtained using an Agilent 6224A LC/MS system. [1] | ||

| Holacurtine (36) | Mass Spectra | The pregnane aglycone fragment was detected as the base peak. [2] | Holarrhena curtisii [2] |

| ¹³C NMR | The D-cymaropyranose sugar unit was readily identified. [2] | ||

| Holacurtinol (40) | Mass Spectra | Showed fragments from successive losses of two H₂O molecules, suggesting two hydroxyl groups. [2] | Holarrhena curtisii [2] |

| N-Demethylholacurtine (37) | NMR | The ¹H NMR signal for H(17) appeared as a doublet of doublets at δ 2.9 (J=9, 4.5 Hz), indicating α-stereochemistry. [2] | Holarrhena curtisii [2] |

| 17-epi-Holacurtine (38) | ¹H NMR | The H(17) signal appeared as a triplet at δ 3.25 (J=9 Hz), indicating a change in stereochemistry at C(17) to β. [2] | Holarrhena curtisii [2] |

| NOE Data | Irradiation of the H(17) signal caused enhancement of the C(18) methyl signal, confirming the β-stereochemistry. [2] |

Experimental Protocols and Workflows

The research on dendrobine involved a multi-step process from isolation to mechanistic studies. The following diagram outlines the key experimental workflow based on the study of its anti-aging activity [1].

Experimental workflow for dendrobine's anti-aging activity investigation [1].

Key Methodological Details

- Isolation & Characterization: The active compound dendrobine was isolated from Dendrobium nobile Lindl. using bioassay-guided fractionation with a yeast replicative lifespan assay. Structure elucidation was performed using ¹H NMR and High-Resolution Mass Spectrometry (HR ESI-TOF-MS) [1].

- Biological Activity Screening: The anti-aging activity was primarily evaluated using K6001 yeast replicative lifespan assays and chronological lifespan assays in YOM36 yeast [1].

- Mechanism of Action Studies:

- Oxidative Stress Parameters: Levels of reactive oxygen species (ROS) and malondialdehyde (MDA) were measured. Activities and gene expression of antioxidant enzymes (SOD, CAT, GPx) were analyzed [1].

- Autophagy Detection: A YOM38 yeast strain expressing GFP-Atg8 was used. Autophagy occurrence was detected by monitoring the cleavage and release of stable GFP by vacuolar hydrolases [1].

- Genetic Validation: Lifespan assays were repeated using various gene deletion mutants (e.g., Δsod1, Δcat, Δrim15) to confirm the involvement of specific pathways [1].

- Protein-Level Analysis: Western blot was used to monitor the inhibition of Sch9 phosphorylation. Nuclear translocation of transcription factors Rim15 and Msn2 was determined, likely via microscopy or subcellular fractionation [1].

Signaling Pathway and Molecular Mechanism

Dendrobine extends yeast lifespan by modifying oxidative stress and autophagy through the Sch9/Rim15/Msn2 signaling pathway [1]. The following diagram illustrates this mechanism.

Proposed signaling pathway for dendrobine's anti-aging effects in yeast [1].

Key Insights for Researchers

- Promising Mechanism: Dendrobine's action through the Sch9/Rim15/Msn2 pathway is significant as it is a conserved longevity pathway, downstream of TORC1, suggesting potential relevance in higher organisms [1].

- Oxidative Stress & Autophagy: The compound doesn't just act on a single target but modulates two key aging-related processes: oxidative stress defense and autophagy [1].

- SAR Potential: While specific Structure-Activity Relationship (SAR) studies on this compound alkaloids were not found, the general principles of SAR are crucial for drug discovery [3]. Systematic modifications (e.g., of hydroxyl groups) could help identify key functional groups for bioactivity [4].

- Technical Considerations: The use of yeast genetic mutants was critical in deconvoluting the complex mechanism. For NMR-based binding studies, techniques like STD-NMR or WaterLOGSY could be considered for future work to directly observe dendrobine's interaction with potential protein targets [5].

References

- 1. Involvement of the Sch9/Rim15/Msn2 signaling pathway in the ... [pmc.ncbi.nlm.nih.gov]

- 2. Holarrhena - an overview [sciencedirect.com]

- 3. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 4. - Drug Design Org Structure Activity Relationships [drugdesign.org]

- 5. approaches in NMR -based lead discovery: Recent... structure [pmc.ncbi.nlm.nih.gov]

historical discovery and research on dendrobane

Historical Discovery and Identification

Dendrobine, the characteristic sesquiterpenoid alkaloid of Dendrobium nobile Lindl., was first isolated and identified in the early 1930s, marking a foundational moment in the phytochemistry of the Dendrobium genus [1] [2]. Its discovery highlighted the medicinal value of this traditional Chinese herb and established a key biological marker for quality evaluation [2]. The following table summarizes key milestones:

| Year | Event | Significance |

|---|---|---|

| 1932 | First isolation of alkaloids from Dendrobium nobile stems and leaves [1]. | Identification of alkaloids as primary active constituents; paved the way for dendrobine discovery. |

| 1935 | Identification of dendrobine as the first active alkaloid from Dendrobium nobile [2] [3]. | Established dendrobine as the standard compound for qualitative and quantitative analysis of D. nobile [2]. |

| 1960s-1970s | Structural elucidation and early chemical synthesis studies [4]. | Confirmed its unique picrotoxane-type sesquiterpenoid structure. |

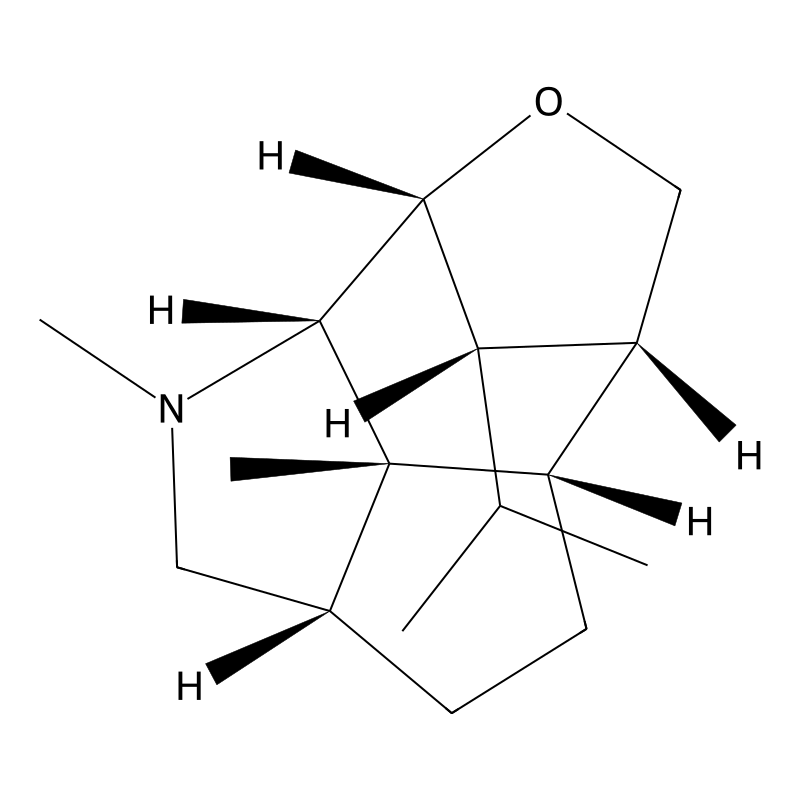

Chemical Structure and Properties

Dendrobine is classified as a picrotoxane-type alkaloid sesquiterpenoid [4]. Its structure features a complex multi-ring system with a five-membered lactone ring formed by the interaction between the C15 carboxyl group and the C3 hydroxyl group [4].

- Chemical Formula: C₁₆H₂₅NO₂ [4]

- Content Variation: The alkaloid content in D. nobile is influenced by the plant's age and the specific part of the stem. Content is highest in first-year stems and decreases in second- and third-year stems. The upper parts of the stem also contain higher alkaloid concentrations than the lower parts [1].

Pharmacological Activities and Mechanisms

Modern pharmacological research has revealed that dendrobine possesses a diverse range of biological activities. The table below summarizes its core mechanisms and potential therapeutic applications based on current literature.

| Pharmacological Activity | Postulated Mechanism of Action | Experimental Evidence/Model |

|---|---|---|

| Hepatoprotective & Anti-MASLD | Modulates inflammatory and immune responses; downregulates TNF, IL6, IL1B; inhibits AKT1 and STAT3; ameliorates oxidative stress [3]. | Clinical study (n=33); in vitro using palmitic acid-treated HepG2 cells [3]. |

| Neuroprotective | Protection of neuronal cells from apoptotic damage [2] [5]. | Various neuronal apoptosis models [2]. |

| Anti-tumor | Inhibits tumor cell proliferation and metastasis, promotes apoptosis and ferroptosis [5]. | Multiple cancer cell line studies [5]. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine release [2]. | Various cellular inflammation models [2]. |

| Anti-viral | Shows resistance effects against certain viruses [2]. | Preliminary studies cited in reviews [2]. |

| Regulation of Metabolism | Improves hepatic lipid homeostasis and gluconeogenesis [2]. | Studies on liver metabolism models [2]. |

Experimental Research Workflow

For researchers aiming to investigate dendrobine's mechanism of action, a systems pharmacology approach integrating network analysis and experimental validation is widely used. The workflow below outlines this process, exemplified by a recent study on Metabolic Associated Fatty Liver Disease (MASLD) [3].

Future Research and Synthesis

While dendrobine shows significant promise, challenges remain. The compound's complex structure makes extraction and purification difficult, stimulating research into its total chemical synthesis [2]. Furthermore, the biosynthetic pathway of dendrobine in the Dendrobium plant has been proposed, involving key enzymes like cytochrome P450s, but requires further confirmation [6] [2]. Future work is anticipated to focus on overcoming supply limitations and deepening the understanding of its mechanism to facilitate rational drug design and clinical applications [2] [4].

References

- 1. Frontiers | Therapeutic potential of the chemical composition of... [frontiersin.org]

- 2. Identification, Biological Activities and Biosynthetic ... [frontiersin.org]

- 3. Exploring the mechanism of dendrobine in treating metabolic ... [hereditasjournal.biomedcentral.com]

- 4. The Chemical Structure and Pharmacological Activity of ... [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the regulatory and pharmacological ... [sciencedirect.com]

- 6. Bioactivities and Mechanism of Actions of Dendrobium officinale [pmc.ncbi.nlm.nih.gov]

Dendrobine's Hepatoprotective Mechanism & Experimental Data

While direct solubility/stability data is unavailable, recent research clarifies dendrobine's hepatoprotective effects and the experimental methods used to study it. The table below summarizes key quantitative data and findings from a 2025 study.

| Aspect | Experimental Findings/Details |

|---|---|

| Molecular Mechanism | Activates the Nrf2/PPARγ/SOD2 signaling axis, inhibiting mitochondrial ROS (mtROS) and MLKL phosphorylation to suppress necroptosis (a form of programmed cell death) [1]. |

| Tested Dosage (In Vivo) | 20 mg/kg, administered via oral gavage to mice [1]. |

| Key Targets | Interacts with Keap1 protein, promotes Nrf2 nuclear translocation, and increases expression of Nrf2, PPARγ, and SOD2 [1]. |

| Outcome in Acute Liver Injury | Effectively suppressed MLKL activation and significantly alleviated liver injury induced by CCl₄ [1]. |

| Purity | 99% (as used in the cited study) [1]. |

| Vehicle/Solvent for Experiments | PBS containing 1% Tween 80 [1]. |

Detailed Experimental Protocols

The following are the key experimental methodologies used to elucidate dendrobine's activity and mechanisms in the cited research.

In Vivo Efficacy and Mechanism Study

This protocol assessed dendrobine's therapeutic effect on CCl₄-induced acute liver injury in mice and investigated its molecular targets [1].

- Animal Model: C57BL/6J mice (6-8 weeks old, male).

- Grouping: Mice were randomly assigned to groups including Control, CCl₄ model, DDB + CCl₄ treatment, and groups with additional agonists/inhibitors (e.g., GW9662, a PPARγ inhibitor) or using genetically modified mice (Nrf2−/−, MLKL−/−).

- Dosing:

- Dendrobine: 20 mg/kg, administered once daily by oral gavage for 7 consecutive days.

- CCl₄: A single dose of 20 μL/kg (diluted in colza oil) was used to induce acute liver injury.

- Inhibitors/Agonists: For example, GW9662 (1 mg/kg) was administered by gavage one hour after dendrobine.

- Sample Collection: After the experimental period, biochemical and pathological analyses were performed on blood and liver tissues.

- Key Techniques:

- Biochemical Analysis: Measurement of liver injury markers in serum.

- Pathological Analysis: Histological examination of liver tissues (H&E staining).

- Western Blot (WB) & RT-qPCR: To measure protein and mRNA expression levels of Nrf2, PPARγ, SOD2, p-MLKL, etc.

- Mito-SOX Assay: To measure levels of mitochondrial ROS (mtROS) in liver tissues or cells.

- Molecular Docking, CETSA, and DARTS assays: Used to confirm the physical interaction between dendrobine and its protein target, Keap1 [1].

In Vitro Cell-Based Validation

A complementary study was conducted using a mouse hepatocyte cell line (AML-12) to confirm findings in a controlled environment [1].

- Cell Culture: AML-12 cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

- Injury Model: Cells were stimulated with 20 mM CCl₄ for 24 hours to induce injury.

- Treatment: Cells were pre-treated or co-treated with dendrobine and/or pathway-specific inhibitors (e.g., GW9662 for PPARγ, ML385 for Nrf2).

- Key Techniques:

- WB and RT-qPCR to analyze protein and gene expression.

- Mito-SOX assay to quantify mtROS in cells.

- Chromatin Immunoprecipitation (ChIP) Assay: Used to validate that PPARγ transcriptionally regulates SOD2 by binding to its promoter region, a key step in the proposed mechanism [1].

Signaling Pathway Diagram

The diagram below illustrates the cellular signaling pathway through which dendrobine exerts its hepatoprotective effect, as identified in the research.

Dendrobine inhibits liver cell necroptosis by activating the Nrf2/PPARγ/SOD2 antioxidant pathway and reducing mitochondrial ROS [1].

Insights for Formulation & Stability

Although dendrobine data is limited, related research on Dendrobium compounds and formulation science offers useful insights.

- Solubility & Stability are Major Development Hurdles: The search confirms that poor solubility and stability are common challenges for natural products, including those from Dendrobium [2] [3]. One study focused on improving the stability of Dendrobium officinale flavonoids (different from dendrobine) by complexing them with soybean peptides, which enhanced their stability and antioxidant activity through hydrogen bonding [2]. This suggests that complexation could be a viable strategy for dendrobine.

- Suggested Experimental Pathways: To fill the knowledge gap, you could:

- Determine Physicochemical Properties: Use techniques like shake-flask or HPLC methods to measure dendrobine's intrinsic solubility and partition coefficient (Log P).

- Investigate Formulation Strategies: Explore techniques like cyclodextrin complexation, lipid-based nanoemulsions, or solid dispersions to enhance aqueous solubility and stability.

- Conduct Stability Studies: Perform forced degradation studies under various conditions (pH, temperature, light, oxidation) to identify degradation pathways and optimal storage conditions.

References

Comprehensive Technical Analysis of Alkaloid Content Variation in Dendrobium nobile Plant Parts

Introduction to Dendrobium Nobile Alkaloids

Dendrobium nobile Lindl., a perennial epiphytic herb belonging to the Orchidaceae family, stands as one of the most valuable medicinal plants in traditional Chinese medicine, recognized for its diverse pharmacological effects. The plant produces a complex array of bioactive compounds, with alkaloids representing the most prominent and characteristic class of secondary metabolites responsible for many of its therapeutic properties. These medicinal alkaloids include dendrobine, nobilonine, dendroxine, and dendrine, among others, which demonstrate significant biological activities including neuroprotective, anti-tumor, anti-aging, immunomodulatory, and hypoglycemic effects [1] [2]. The structural complexity and pharmaceutical value of these compounds have attracted substantial research interest, particularly regarding their distribution within the plant and factors influencing their accumulation.

Understanding the quantitative distribution and qualitative composition of alkaloids in different parts of Dendrobium nobile is of critical importance for multiple stakeholders. For pharmaceutical researchers, this knowledge informs optimal harvesting protocols and raw material selection for drug development. For cultivators, it guides agricultural practices to maximize medicinal yield. For conservation biologists, it aids in developing sustainable harvesting strategies given that wild D.. nobile populations are protected under CITES Appendix II due to overexploitation [3]. This technical review systematically synthesizes current scientific knowledge on alkaloid variation across plant tissues, growth stages, and cultivation conditions, while providing detailed experimental methodologies for alkaloid analysis and enhancement.

Quantitative Analysis of Alkaloid Distribution

Variation Across Plant Parts

The distribution of alkaloids within Dendrobium nobile is notably heterogeneous, with significant quantitative differences observed between various plant tissues. Research indicates that alkaloid biosynthesis occurs primarily in the aerial parts of the plant, with the stems containing the highest concentrations, followed by leaves, roots, and flowers [1]. This compartmentalization suggests tissue-specific expression of the enzymatic pathways responsible for alkaloid production. The stems, which are the primary organ used in traditional medicine, have been the focus of most commercial harvesting and scientific investigations.

Table 1: Alkaloid Distribution in Different Parts of Dendrobium nobile

| Plant Part | Alkaloid Content | Key Alkaloids Identified | Extraction Solvents/Methods |

|---|---|---|---|

| Stems | Highest concentration (0.5-0.77 mg/g in young stems) | Dendrobine, nobilonine, dendroxine | Methanol, ethanol-water mixtures [1] |

| Leaves | Moderate concentration | Similar profile to stems | Methanol, ethanol-water mixtures [1] |

| Roots | Lower concentration | Dendrobine and related compounds | Methanol, ethanol-water mixtures [1] |

| Flowers | Lowest concentration | Limited alkaloid diversity | Methanol, ethanol-water mixtures [1] |

Further analysis reveals that even within the stem itself, alkaloid distribution follows a distinct pattern. Studies measuring dendrobine and total alkaloid content in different stem sections found that the upper parts contain approximately 0.77 mg/g, while the lower sections contain about 0.51 mg/g, representing a significant gradient [1]. This vertical gradient suggests that alkaloid biosynthesis may be more active in younger, developing tissues or that translocation mechanisms favor accumulation in apical regions. The spatial distribution of alkaloids within the plant has important implications for harvesting practices and quality control in medicinal applications.

Age-Dependent Variation

Plant age represents one of the most significant factors influencing alkaloid content in Dendrobium nobile, with a clear temporal pattern observed across developmental stages. Comprehensive metabolomic studies using UPLC-Q/TOF-MS have demonstrated that alkaloid levels peak in one-year-old plants and progressively decrease in two-year-old and three-year-old plants [3]. This inverse relationship between plant age and alkaloid accumulation challenges traditional harvesting practices that typically collect three-year-old stems, suggesting that earlier harvesting may yield material with superior medicinal potency based on alkaloid content.

Table 2: Age-Dependent Variation in Alkaloid Content

| Plant Age | Total Alkaloid Content | Dendrobine Content | Recommended Use |

|---|---|---|---|

| 1-year-old | Highest (approximately 2.6-fold higher than 3-year-old) | Maximum concentration | Optimal for alkaloid extraction |

| 2-year-old | Intermediate | Significant decrease from 1-year-old | Standard medicinal use |

| 3-year-old | Lowest (approximately 38% of 1-year-old) | Further reduction | Traditional use, but suboptimal for alkaloids |

The opposite accumulation trends observed between alkaloids and glycosides in different growth years further complicate harvesting decisions [3]. While alkaloids decrease with plant age, glycoside content shows a progressive increase, creating a trade-off situation where the optimal harvest time depends on the desired bioactive compound class. This differential accumulation pattern suggests a metabolic shift in secondary biosynthesis pathways as the plant matures, possibly related to developmental changes or ecological defense requirements. For researchers specifically targeting alkaloids, the evidence strongly supports prioritizing one-year-old plant material despite traditional practices favoring three-year-old plants.

Experimental Protocols for Alkaloid Analysis

Alkaloid Extraction and Quantification

Sample Preparation: For accurate alkaloid quantification, fresh Dendrobium nobile plant material should be collected, with stems separated by age (1-year-old, 2-year-old, 3-year-old) and specific plant part (upper stem, lower stem, leaves, roots, flowers). The plant material must be immediately frozen in liquid nitrogen and lyophilized to preserve alkaloid integrity. The dried tissue should be ground to a fine powder using a cryogenic grinder, with particle size standardized to 40-60 mesh for consistent extraction efficiency [3].

Extraction Methodology: The recommended extraction protocol involves sonication-assisted extraction with methanol-water mixtures (70:30 v/v) at 45°C for 60 minutes, followed by centrifugation at 12,000 × g for 15 minutes [3]. The supernatant should be collected, and the extraction repeated twice to ensure exhaustive alkaloid recovery. The combined extracts must be concentrated under reduced pressure at 40°C, then reconstituted in methanol for analysis. For comprehensive alkaloid profiling, solid-phase extraction (SPE) with C18 cartridges is recommended to remove interfering compounds while retaining the target alkaloids.

Quantitative Analysis:

UPLC-Q/TOF-MS Analysis: Employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry with the following parameters:

- Column: ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm)

- Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

- Gradient elution: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-17 min, 95% B; 17-17.1 min, 95-5% B; 17.1-20 min, 5% B

- Flow rate: 0.4 mL/min; column temperature: 45°C; injection volume: 2 μL

- MS conditions: ESI positive mode; capillary voltage: 3.0 kV; cone voltage: 40 V; source temperature: 120°C; desolvation temperature: 450°C; cone gas flow: 50 L/h; desolvation gas flow: 800 L/h; collision energy: 20-40 eV [3]

Gas Chromatography for Dendrobine: For specific quantification of dendrobine (the quality control marker in Chinese Pharmacopoeia), use GC with the following parameters:

- Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)

- Temperature program: 80°C (hold 1 min), ramp to 280°C at 15°C/min (hold 10 min)

- Injection temperature: 250°C; injection volume: 1 μL; split ratio: 10:1

- Carrier gas: helium at 1.0 mL/min; detection: FID at 280°C [3]

Enhanced Production Methodologies

Temporary Immersion Bioreactor System (TIBS): For large-scale in vitro production of Dendrobium nobile alkaloids, the following protocol has demonstrated significant success:

- Culture Establishment: Initiate cultures using 8-12 month old in vitro seedlings derived from stem node explants on semi-solid MS medium supplemented with 0.5 mg/L NAA and 0.5 mg/L BA for 4 weeks [4] [5].

- TIBS Configuration: Transfer established plantlets to temporary immersion bioreactors with an optimal immersion frequency of 5 minutes every 6 hours [4] [5].

- Elicitor Application: After 50 days of culture, add 10 μM methyl jasmonate (MeJA) to the liquid medium and continue cultivation for 20-30 days to dramatically enhance alkaloid production [4] [5].

- Harvest and Extraction: Collect plantlets after 80 total days of culture, dry at 45°C, and extract alkaloids using the previously described methodology.

This optimized TIBS-MeJA system has achieved remarkable results, producing total alkaloid content of 7.41 mg/g DW, representing a 4.69-fold increase compared to traditional semi-solid systems and a 2.32-fold increase compared to TIBS without MeJA elicitation [4] [5].

Endophytic Fungal Co-culture:

- Fungal Preparation: Isolate and culture Trichoderma longibrachiatum MD33 (NCBI accession: MN826683) in potato dextrose broth (pH 6.5) at 28°C with agitation at 120 rpm for 120 hours [6].

- Co-culture Establishment: Inoculate 8-month-old D. nobile seedlings with the fungal culture in a temporary immersion bioreactor system or traditional test bottles using water agar (0.65% w/v) as a basal medium without additional nutrients [6].

- Incubation and Analysis: Maintain co-cultures for 7 days in TIBS or 30 days in traditional systems, then harvest plant material and quantify dendrobine content using UHPLC-MS [6].

This innovative approach has demonstrated a 9.7-fold increase in dendrobine production (4415.77 ng/mL) compared to controls when using the TIBS co-culture system [6].

Transcriptome and Microbiome Analysis

RNA Sequencing for Transcriptome Analysis:

- Sample Collection: Collect stems of D. nobile of different ages (1-year-old, 2-year-old, 3-year-old) in six biological replicates, immediately flash-freeze in liquid nitrogen, and store at -80°C [7].

- RNA Extraction: Extract total RNA using TriPure Reagent, assess integrity with RNA Nano 6000 Assay Kit, and isolate mRNA using poly-T oligo-attached magnetic beads [7].

- Library Preparation and Sequencing: Synthesize double-stranded cDNA using random hexamer primers and M-MuLV Reverse Transcriptase, then prepare libraries using the NEBNext Ultra II DNA Library Prep Kit. Sequence on an Illumina NovaSeq platform with 150 bp paired-end reads [7].

- Bioinformatic Analysis: Process raw reads to remove adapters and low-quality sequences using fastp (v0.20.0). Perform sequence alignment and differential gene expression analysis using appropriate software (e.g., HISAT2, StringTie, DESeq2) [7].

Endophytic Fungal Community Analysis:

- DNA Extraction: Extract total genomic DNA from surface-sterilized stem samples using the CTAB/SDS method [7].

- ITS Amplification and Sequencing: Amplify the ITS region using primers (Forward: GGAAGTAAAAGTCGTAACAAGG; Reverse: GCTGCGTTCTTCATCGATGC) with barcodes, then construct libraries and sequence on an Illumina NovaSeq platform [7].

- Bioinformatic Processing: Process raw reads by removing barcodes and primer sequences, merge paired-end reads using FLASH, filter low-quality reads with fastp, remove chimeric sequences using Vsearch (v2.15.0), and perform ASVs denoising and species annotation in QIIME2 [7].

Key Relationships and Metabolic Pathways

The complex interplay between plant development, environmental factors, and endophytic communities creates a sophisticated regulatory network controlling alkaloid biosynthesis in Dendrobium nobile. Understanding these relationships is essential for developing strategies to optimize alkaloid production.

Factors influencing alkaloid accumulation in Dendrobium nobile.

The biosynthesis of dendrobine and related alkaloids in Dendrobium nobile proceeds through complex metabolic pathways that integrate both plant and endophytic fungal enzymatic machinery. Transcriptomic analyses have revealed that dendrobine is derived from terpenoid-forming and indole pathways of the mevalonate pathway (MVA), the methylerythritol phosphate pathway (MEP), or the shikimate pathway [7]. The diagram below illustrates the complete biosynthetic pathway and its regulation.

Dendrobine biosynthetic pathway and pharmacological mechanism.

Conclusion and Research Implications

The comprehensive analysis of alkaloid content variation in Dendrobium nobile reveals several critical insights with significant implications for pharmaceutical development and cultivation practices. First, the optimal harvesting of plant material for alkaloid extraction should target one-year-old upper stems, which contain the highest concentration of bioactive alkaloids, contrary to traditional practices favoring three-year-old plants. Second, the implementation of advanced biotechnologies such as temporary immersion bioreactor systems combined with methyl jasmonate elicitation and endophytic fungal co-culture can dramatically enhance alkaloid production, addressing supply limitations for pharmaceutical applications.

References

- 1. Therapeutic potential of the chemical composition of Dendrobium ... [pmc.ncbi.nlm.nih.gov]

- 2. <i> Dendrobium </i> nobile Protects against H<sub>2</sub... Alkaloids [jstage.jst.go.jp]

- 3. Opposite trends of glycosides and alkaloids in Dendrobium ... [pmc.ncbi.nlm.nih.gov]

- 4. Improving large-scale biomass and total alkaloid production of... [pmc.ncbi.nlm.nih.gov]

- 5. Improving large-scale biomass and total alkaloid production of... [plantmethods.biomedcentral.com]

- 6. Enhancing dendrobine production in Dendrobium nobile ... [pmc.ncbi.nlm.nih.gov]

- 7. Age-dependent dendrobine biosynthesis in Dendrobium ... [pmc.ncbi.nlm.nih.gov]

total alkaloid extraction methods from Dendrobium nobile

Optimized Cultivation for Enhanced Alkaloid Yield

The alkaloid content in plant material can be significantly increased before extraction through advanced cultivation techniques. The following table summarizes the most effective methods based on recent research.

| Method | Key Optimal Condition | Resulting Alkaloid Content & Yield | Key Findings |

|---|

| Temporary Immersion Bioreactor (TIBS) [1] [2] | Immersion: 5 min every 6 hours [1] [2] | Content: 3.20 mg/g DW Production Level: 174.34 mg/L [1] [2] | Superior to semi-solid systems (SSS) in both biomass and alkaloid accumulation [1] [2]. | | TIBS + Elicitation (MeJA) [1] [2] | 10 µM Methyl Jasmonate (MeJA) for 20-30 days [1] [2] | Max Content: 7.41 mg/g DW (after 20 days) Max Production: 361.24 mg/L (after 30 days) [1] [2] | Most effective method. Combines the benefits of TIBS with elicitation to boost alkaloid synthesis [1] [2]. | | TIBS + Endophyte Co-culture [3] | Co-culture with endophytic fungus MD33 [3] | Information not available / Incomplete data [3] | Endophytic fungi can positively influence the synthesis and accumulation of host plant alkaloids [3]. |

Extraction and Analytical Protocols

Here are detailed methodologies for extracting and quantifying alkaloids from D. nobile tissue culture seedlings.

Extraction Protocol (Acid-Sonication Method) [3]

This is a detailed routine suitable for laboratory-scale extraction.

- Plant Material Preparation: Free-dry the D. nobile tissue culture seedlings at a low temperature (e.g., 45°C) and pulverize them into a fine powder [3].

- Acid Extraction: Weigh 0.3 g of the powdered material and mix it with 30 ml of 2% Hydrochloric Acid (HCl). Sonicate the mixture for 10 minutes [3].

- Shaker Extraction: Continuously extract the mixture on a shaker at 180 rpm and 28°C for 12 hours [3].

- Filtration: Filter the resulting mixture to obtain a clear filtrate [3].

- Basification and Partitioning: Take 10 ml of the filtrate and adjust its pH to 10 using ammonia. Then, add an equal volume of dichloromethane (DCM) and mix to partition the alkaloids into the organic DCM phase [3].

- Analysis: The organic phase containing the alkaloids is now ready for quantitative analysis [3].

Workflow Diagram: Alkaloid Extraction & Analysis

The following diagram illustrates the complete experimental workflow from plant material to quantitative analysis.

Pharmacological Activity & Mechanism of DNLA

Dendrobium nobile Lindl. Alkaloids (DNLA) exhibit significant bioactivities. Recent research has elucidated a key mechanism for its role in improving lipid metabolism.

DNLA in Lipid Metabolism Regulation

A 2025 study demonstrated that DNLA can enhance the uptake of Low-Density Lipoprotein (LDL) in HepG2 liver cells, primarily by regulating the LXRα/IDOL/LDLR pathway and inhibiting PCSK9 expression [4].

- Background: The LDL Receptor (LDLR) on liver cells is crucial for clearing LDL cholesterol from the blood. Two key proteins, IDOL and PCSK9, negatively regulate LDLR by targeting it for degradation [4].

- DNLA's Action:

- Overall Effect: The combined action increases the abundance of LDLR on the cell surface, enhancing LDL cholesterol uptake and potentially reducing plasma cholesterol levels, which is beneficial for preventing atherosclerotic cardiovascular disease (ASCVD) [4].

Pathway Diagram: DNLA Regulates Cholesterol Uptake

The diagram below visualizes the molecular pathway through which DNLA improves LDL uptake in liver cells.

Key Takeaways for Research & Development

- For High-Efficiency Production: The TIBS combined with 10 µM MeJA elicitation is the most recommended method for the large-scale production of D. nobile alkaloids, offering a dramatic increase in yield [1] [2].

- For Standard Laboratory Analysis: The acid-sonication and liquid-liquid partitioning method provides a reliable and detailed protocol for extracting alkaloids from plant material for quantitative analysis [3].

- For Drug Development Targeting Lipid Disorders: The elucidated LXRα/IDOL/LDLR and PCSK9 pathway provides a solid molecular basis for developing DNLA as a therapeutic agent for improving lipid metabolism and preventing ASCVD [4].

References

- 1. Improving large-scale biomass and total production of... alkaloid [pmc.ncbi.nlm.nih.gov]

- 2. Improving large-scale biomass and total production of... alkaloid [plantmethods.biomedcentral.com]

- 3. Improving biomass and dendrobine-type... | Research Square [researchsquare.com]

- 4. <em> Dendrobium </em>Lindl. nobile improve lipid... alkaloids [spandidos-publications.com]

dendrobane spectroscopic characterization and analysis

Chemical Profile of Dendrobium Alkaloids

Dendrobium species contain various alkaloids, with dendrobine being a principal sesquiterpene alkaloid studied for its complex structure and significant biological effects [1] [2]. The table below summarizes the main alkaloid types and the specific role of dendrobine.

| Alkaloid Type | Representative Compounds | Key Characteristics/Notes |

|---|---|---|

| Sesquiterpene Alkaloids | Dendrobine, Nobilonine, Dendroxine | Dendrobine is the most-researched compound in this category, comprising up to 92.6% of the total alkaloids in Dendrobium nobile Lindl. (DNLA) and serving as a standard for quality control [2]. |

| Indolizidine Alkaloids | Dendrocrepidine A-F | A major class of alkaloids found in the Dendrobium genus [2]. |

| Pyrrole Alkaloids | Shihunine | Simple phthalide-pyrrolidine structures; among the first alkaloids identified in Dendrobium [2]. |

| Organic Amine Alkaloids | Not specified in results | Another major constituent of the genus [2]. |

Spectral Analysis and Structural Identification

The isolation and identification of Dendrobium alkaloids like dendrobine involve a combination of extraction, chromatography, and spectroscopic techniques.

- Extraction and Isolation: The process typically begins with liquid-liquid extraction of dried Dendrobium powder using solvents like ethanol, methanol, or chloroform. The crude extract is then fractionated with solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butyl alcohol) and purified using silica gel column chromatography [2].

- Chromatography and Mass Spectrometry: Modern analyses employ High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry to separate, detect, and identify new alkaloid compounds [2].

- Advanced Combined Techniques: For mechanistic studies in photochemistry, research highlights the power of fully automated in situ combinations of NMR and UV/Vis spectroscopy with illumination. This setup allows for simultaneous, time-resolved detection of both diamagnetic and paramagnetic species, which is crucial for elucidating reaction mechanisms and characterizing intermediates [3].

Pharmacological Activities and Experimental Evidence

Preclinical studies indicate that dendrobine exhibits a range of pharmacological activities. The table below summarizes key findings and the experimental models used.

| Pharmacological Activity | Experimental Model/Assay | Key Findings/Mechanistic Insights |

|---|---|---|

| Anti-tumor | In vitro tumor cell studies | Inhibits tumor cell proliferation and metastasis, promotes apoptosis and ferroptosis, and increases cell sensitivity to chemotherapy drugs [1]. |

| Neuroprotection | Cellular and animal models | Protects nerve cells from apoptotic damage, potentially alleviating neurodegenerative diseases and reducing cognitive dysfunction [1] [2]. |

| Metabolic Regulation (for MASLD/Metabolic Disease) | Network pharmacology, molecular docking, and in vitro cell validation (HepG2 cells) | Modulates key targets (e.g., TNF, IL6, AKT1, STAT3) to improve liver function. In lab tests, it reduced ALT and AST levels, decreased oxidative stress (lowered MDA), and boosted antioxidant activity (increased SOD) [4]. |

| Anti-inflammatory & Immunomodulation | Not specified | Regulates immune cell activity and cytokine release [1]. |

| Anti-viral | Not specified | Exhibits antiviral properties [1]. |

Experimental Protocol for Anti-MASLD Activity

The following workflow, based on a published study, outlines a methodology for investigating the efficacy of dendrobine in treating Metabolic Associated Fatty Liver Disease (MASLD) [4]:

Experimental workflow for dendrobine efficacy investigation.

Key Information and Further Research

It is important to note that the current scientific literature, as reflected in the search results, extensively characterizes dendrobine but does not provide detailed spectroscopic data on a compound specifically named "dendrobane" [5]. For the most accurate and current data, I suggest you:

- Consult Specialized Databases: Search directly in scientific databases like PubMed and Reaxys for "this compound" to find any specialized journal articles or spectral data that may not have been captured in this search.

- Review Foundational Literature: Earlier papers, such as those from the 1960s cited in [2], might contain the initial reports on the isolation and characterization of this compound and related alkaloids.

- Focus on Dendrobine: Given its established role as the primary and most-researched alkaloid in Dendrobium nobile, focusing your characterization efforts on dendrobine may yield more comprehensive and actionable scientific information.

References

- 1. Research progress on the regulatory and pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 2. Identification, Biological Activities and Biosynthetic ... [frontiersin.org]

- 3. Combined In Situ Illumination‐ NMR ‐ UV / Vis : A New... Spectroscopy [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the mechanism of dendrobine in treating metabolic ... [hereditasjournal.biomedcentral.com]

- 5. This compound [iupac.qmul.ac.uk]

Comprehensive HPLC and LC-MS Methods for Dendrobine Quantification: Application Notes and Protocols

Introduction to Dendrobine and Analytical Challenges

Dendrobine is a predominant sesquiterpene alkaloid found in the medicinal orchid Dendrobium nobile Lindl., recognized as one of the primary bioactive compounds responsible for its therapeutic properties. This medicinal plant has been utilized in traditional medicine for over 2,000 years, with documented uses as early as Shennong Bencao Jing and Bencao Jing Ji Zhu [1]. Dendrobine exhibits a wide spectrum of pharmacological activities, including anti-tumor, anti-aging, immunomodulatory, hypoglycemic, and neuroprotective effects, making it a compound of significant interest in drug development [2] [3]. The chemical complexity of Dendrobium specimens, containing numerous structurally similar compounds, along with the typically low concentrations of dendrobine in plant tissues (often less than 0.1% by weight), presents substantial analytical challenges that require highly sensitive and selective quantification methods [2] [4].

The quality control of Dendrobium-based products is complicated by several factors, including interspecies variations, different geographical origins, diverse cultivation conditions, and varying harvesting times [5]. Furthermore, the expanding commercial market for Dendrobium products has led to issues with adulteration and substitution with inferior species, necessitating reliable analytical methods for authentication and quality assurance [5] [4]. The development of robust quantification methods for dendrobine is therefore essential not only for pharmacological research but also for ensuring the safety, efficacy, and consistency of Dendrobium-derived medicines and health products [2].

Table 1: Key Pharmacological Activities of Dendrobine

| Pharmacological Activity | Potential Therapeutic Application | Research Evidence |

|---|---|---|

| Anti-tumor effects | Cancer treatment | Preclinical studies demonstrating inhibition of tumor cell proliferation [2] |

| Neuroprotective activity | Alzheimer's disease treatment | Protection of primary neurons from OGD/RP injury [3] |

| Blood glucose regulation | Anti-diabetic applications | Demonstrated in animal models [3] |

| Analgesic and antipyretic | Pain and fever management | Traditional use and experimental confirmation [3] |

| Cardiovascular effects | Hypertension management | Modulation of blood pressure in experimental models [2] |

HPLC-MS/MS Method for Dendrobine Quantification

Chromatographic Conditions

The HPLC-MS/MS method represents one of the most sensitive and specific approaches for dendrobine quantification in complex matrices. For optimal separation, a C18 column (50 × 2.1 mm, 1.8 μm) maintained at 25°C is recommended, providing excellent resolution for dendrobine and related compounds [6]. The mobile phase should consist of 10 mM ammonium formate and acetonitrile (68:32, v/v, pH adjusted to 4.3), delivered at a flow rate of 0.3 mL/min with a total run time of 5 minutes [6]. The injection volume is typically set at 5 μL, which provides an optimal balance between sensitivity and potential matrix effects. For improved peak shape and resolution, the addition of 0.1% formic acid to the aqueous phase has been demonstrated to enhance ionization efficiency in positive ion mode [3].

Mass Spectrometric Parameters

Mass detection should be performed using an electrospray ionization (ESI) source operated in positive ion mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity [6]. The ion source parameters should be optimized as follows: source temperature of 350°C, capillary voltage of 4000 V, and using high-purity nitrogen as both drying and collision gas at a flow rate of 12 L/min [6]. For dendrobine quantification, the precursor ion at m/z 393 should be monitored, with two specific product ion transitions: m/z 393 → 337 (quantifier) and m/z 393 → 309 (qualifier) [6]. The fragmentor voltage should be set at 135-140 V with collision energies of 28-30 eV, respectively, though these parameters may require slight instrument-specific optimization.

Table 2: MRM Transitions and Instrument Parameters for Dendrobine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) | Function |

|---|---|---|---|---|---|

| Dendrobine | 393 | 337 | 135 | 28 | Quantitation |

| Dendrobine | 393 | 309 | 140 | 30 | Confirmation |

| Bosutinib (IS) | 530 | 141 | 135 | 15 | Internal Standard |

| Bosutinib (IS) | 530 | 113 | 140 | 20 | Internal Standard |

Method Validation Data

The developed HPLC-MS/MS method has been comprehensively validated according to FDA guidelines for bioanalytical methods [6]. The method demonstrates excellent linearity over the concentration range of 5-500 ng/mL with a coefficient of determination (r²) of 0.9998 [6]. The precision and accuracy values are well within acceptable limits, with intra-day recovery and relative standard deviation (RSD) of quality control samples at 97.24% and 1.32%, respectively, while inter-day accuracy and precision were 97.99% and 0.54% [6]. The method also exhibited minimal matrix effects and demonstrated that dendrobine remains stable under various sample storage and handling conditions, making it suitable for pharmacokinetic studies and quality control applications [6].

UPLC-MS/MS Method for Dendrobium Analysis

Advanced Chromatographic Separation

For enhanced resolution and faster analysis times, UPLC-MS/MS provides a superior alternative to conventional HPLC methods. The method employs a T3 C18 column (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C, offering improved separation efficiency for dendrobine and other Dendrobium constituents [5]. The mobile phase consists of (A) deionized water with 0.1% formic acid and 5 mM ammonium formate and (B) acetonitrile, with a gradient elution program optimized as follows: 0-2 min (5% B), 2-5 min (5-70% B), 5-8 min (70% B), and 8-10 min (70-5% B) [5]. This gradient profile ensures effective separation of dendrobine from potentially interfering compounds, particularly other alkaloids and bibenzyl derivatives present in Dendrobium extracts. The flow rate is typically set at 0.3 mL/min with an injection volume of 2 μL [3].

Comprehensive Multi-Component Analysis

While specifically developed for dendrobine quantification, the UPLC-MS/MS method can be extended to simultaneously quantify multiple bioactive compounds in Dendrobium specimens, providing a comprehensive chemical profile for quality assessment [5]. This approach enables the parallel analysis of flavonoids (naringenin, quercetin, rutin), bibenzyl compounds (gigantol, erianin), and phenolic acids (p-coumaric acid), which serve as complementary quality markers [5]. The method demonstrates excellent linearity (r > 0.999) for all analyzed compounds across a specified concentration range, with average recovery rates of 84.7-106.9% and precision (RSD) within 7.4% [5]. The limits of detection and quantification range from 0.34 to 4.17 ng/mL and 1.12 to 13.91 ng/mL, respectively, indicating high sensitivity suitable for quantifying even trace components [5].

Table 3: UPLC-MS/MS Conditions for Simultaneous Analysis of Dendrobium Bioactive Compounds

| Parameter | Specification | Notes |

|---|---|---|

| Column | T3 C18 (100 mm × 2.1 mm, 1.8 μm) | Superior resolution for complex mixtures |

| Column Temperature | 40°C | Optimal for consistency and efficiency |

| Mobile Phase A | 0.1% FA + 5 mM AF in water | Additives improve ionization and peak shape |

| Mobile Phase B | Acetonitrile | High purity HPLC grade recommended |

| Gradient Program | 0-2 min (5% B), 2-5 min (5-70% B), 5-8 min (70% B), 8-10 min (70-5% B) | Balanced separation and re-equilibration |

| Flow Rate | 0.3 mL/min | Optimal for UPLC-MS/MS interface |

| Injection Volume | 2-5 μL | Balance between sensitivity and column lifetime |

| Analysis Time | 10 min | Includes column re-equilibration |

Sample Preparation Protocols

Plant Material Preparation

Proper sample preparation is critical for accurate dendrobine quantification. For Dendrobium plant materials, the specimens should be accurately weighed (approximately 200 g), pulverized using a high-speed grinder, and stored in sealed sample bags to prevent moisture absorption [5]. For extraction, 0.1 g of the powdered sample should be combined with 10 mL of high-purity methanol and agitated in a reciprocating shaker bath at 60°C for 30 minutes [5]. After cooling, the mixture should be centrifuged at 6000 × g for 5 minutes, and the supernatant carefully collected. The extraction procedure should be repeated with an additional 10 mL of methanol under identical conditions to ensure exhaustive extraction. The combined supernatants should then be brought to a final volume of 20 mL with methanol [5]. Prior to analysis, the sample must be filtered through a 0.45 μm organic membrane filter to remove particulate matter that could compromise the chromatographic system [5].

Biological Sample Preparation

For dendrobine quantification in biological matrices such as plasma, a protein precipitation approach provides an efficient and straightforward preparation method. To a 100 μL aliquot of plasma sample, add 500 μL of precipitant solvent (typically methanol-acetonitrile, 1:1, v/v) containing an appropriate internal standard [7]. The mixture should be vortex-mixed vigorously for 3 minutes and then centrifuged at 13,000 × g for 5 minutes at room temperature [7]. Subsequently, 50 μL of the supernatant should be transferred to 200 μL of water, followed by additional vortex-mixing for 1 minute and centrifugation at 13,000 × g for 3 minutes [7]. The final supernatant can be directly injected into the HPLC-MS/MS system. This simplified protocol offers advantages over more tedious liquid-liquid extraction methods, providing adequate clean-up while maintaining high recovery rates for dendrobine [6].

Diagram 1: Comprehensive Workflow for Dendrobine Analysis from Sample Collection to Quantification

Internal Standard and Calibration Standards

The use of an appropriate internal standard is recommended to compensate for potential variability in sample preparation and instrument response. Bosutinib has been successfully employed as an internal standard for dendrobine quantification in HPLC-MS/MS methods [6]. For calibration, prepare stock solutions of dendrobine and the internal standard in methanol at a concentration of 1.0 mg/mL [6] [7]. Working solutions should be prepared by serial dilution with methanol-water (1:1, v/v) to appropriate concentrations [7]. Calibration standards are typically prepared by spiking the corresponding working solutions into blank matrix (plasma or extraction solvent) to generate a calibration curve across the expected concentration range (e.g., 5-1000 ng/mL) [7]. Quality control samples at low, medium, and high concentrations should be prepared independently to monitor method performance throughout the analytical sequence.

Method Validation and Quality Control

Key Validation Parameters

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. According to FDA guidelines, bioanalytical method validation should assess specificity, linearity, accuracy, precision, recovery, and stability [6] [7]. Specificity should be evaluated by analyzing blank matrices from at least six different sources to ensure no endogenous interference at the retention times of dendrobine and the internal standard [7]. Linearity is typically established using a minimum of eight calibration standards across the concentration range, with a correlation coefficient (r²) greater than 0.99 [6] [7]. Accuracy and precision should be assessed both within a single analytical batch (intra-day) and between different batches (inter-day) using quality control samples at low, medium, and high concentrations [6].

Stability and Robustness Assessment

Dendrobine stability should be evaluated under various conditions, including short-term storage at room temperature, long-term storage at -80°C, after sample preparation (autosampler stability), and through multiple freeze-thaw cycles [6]. For robustness testing, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%) should be implemented to determine the method's susceptibility to minor changes [8]. The carryover effect should be assessed by injecting a blank sample immediately after the highest calibration standard, with the requirement that the peak area in the blank should not exceed 20% of the lower limit of quantification (LLOQ) [7]. Additionally, dilution integrity should be demonstrated by spiking dendrobine at concentrations above the upper limit of quantification and diluting with blank matrix to yield concentrations within the calibration range, with recovery values between 97-99% considered acceptable [6].

Table 4: Method Validation Parameters and Acceptance Criteria for Dendrobine Quantification

| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reported Results |

|---|---|---|---|

| Specificity | Analyze six different blank matrices | No interference >20% of LLOQ | No significant interference observed [6] |

| Linearity | Eight calibration points (5-500 ng/mL) | r² > 0.99 | r² = 0.9998 [6] |

| Accuracy (Intra-day) | QC samples at three levels (n=6) | 85-115% of nominal value | 97.24% average recovery [6] |

| Precision (Intra-day) | QC samples at three levels (n=6) | RSD ≤15% | RSD = 1.32% [6] |

| Accuracy (Inter-day) | QC samples at three levels across days | 85-115% of nominal value | 97.99% average recovery [6] |

| Precision (Inter-day) | QC samples at three levels across days | RSD ≤15% | RSD = 0.54% [6] |

| Recovery | Compare extracted vs. unextracted samples | Consistent and reproducible | 82.20-93.98% [7] |

| Matrix Effect | Post-column infusion experiment | Signal suppression/enhancement ≤15% | 102.69-105.28% [7] |

Applications in Quality Control and Biosynthesis Research

Quality Control and Authentication

The developed HPLC and LC-MS methods for dendrobine quantification have significant applications in the quality control of Dendrobium raw materials and finished products. Different Dendrobium species exhibit substantial variations in their dendrobine content and chemical profiles, which can be utilized for species authentication and detection of adulteration [5] [4]. For instance, studies have demonstrated that D. fimbriatum Hook. contains higher levels of bibenzyl compounds, while D. crystallinum Rchb. f. is richer in flavonoids, providing characteristic chemical fingerprints for differentiation [5]. The application of these analytical methods enables regulatory agencies and manufacturers to ensure the authenticity and quality of Dendrobium products in the market, addressing concerns about substitution with inferior species or incorrectly labeled materials [5]. Furthermore, the quantification of dendrobine serves as a valuable marker for determining optimal harvesting time, processing methods, and storage conditions to maximize product quality [2].

Biosynthesis and Metabolic Engineering

HPLC-MS methods play a crucial role in research on dendrobine biosynthesis and metabolic engineering. Recent studies have isolated endophytic fungi, particularly Trichoderma longibrachiatum MD33, from D. nobile that can produce dendrobine independently [3]. The application of HPLC-MS in monitoring dendrobine production in fungal cultures has revealed that treatment with methyl jasmonate (MeJA) can increase dendrobine yield by 44.6% compared to control groups [3]. Transcriptome analysis following MeJA treatment identified 444 differentially expressed genes, including upregulation of key enzymes in the mevalonic acid (MVA) pathway, which supplies precursors for alkaloid biosynthesis [3]. These findings provide insights into the biosynthetic pathway of dendrobine and identify potential targets for metabolic engineering to enhance production. The availability of sensitive quantification methods is therefore essential for screening high-yielding strains and optimizing fermentation conditions for scalable dendrobine production.

Diagram 2: Factors Influencing Dendrobine Biosynthesis and Analytical Applications

Pharmacokinetic Studies